Erythromycylamine-d3

LC-MS/MS quantitation bioequivalence studies stable isotope-labeled internal standards

Non-deuterated internal standards co-elute with erythromycylamine in LC-MS/MS, yielding unreliable quantitation due to indistinguishable MS signals. Erythromycylamine-d3 eliminates this liability. • +3 Da mass shift enables unambiguous MS differentiation while preserving chromatographic co-elution. • Reduces inter-day precision variability below 5% RSD versus 9.3% with non-isotopic surrogates. • Extraction recovery exceeds 94%, ensuring reproducible matrix effect compensation.

Molecular Formula C37H70N2O12
Molecular Weight 738.0 g/mol
Cat. No. B15142970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycylamine-d3
Molecular FormulaC37H70N2O12
Molecular Weight738.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
InChIInChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3
InChIKeyXCLJRCAJSCMIND-ZQBLTWQQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycylamine-d3: Deuterated Macrolide Reference Standard for Dirithromycin Bioequivalence Studies


Erythromycylamine-d3 (C₃₇H₆₇D₃N₂O₁₂, MW 737.96–737.98) is a deuterium-labeled isotopologue of erythromycylamine, the predominant active metabolite of the macrolide prodrug dirithromycin . The compound incorporates three stable deuterium atoms in place of hydrogen atoms, resulting in a +3 Da mass shift relative to the unlabeled analyte . This isotopic modification preserves near-identical physicochemical and chromatographic behavior to the native analyte while enabling unambiguous differentiation via mass spectrometry detection [1]. Erythromycylamine-d3 is exclusively intended for research and analytical applications—including use as an internal standard in quantitative LC-MS/MS assays, metabolite tracing in pharmacokinetic investigations, and reference material in pharmaceutical quality control—and is not formulated for diagnostic or therapeutic administration [2].

Workflow LC-MS/MS bioanalytical ISTD workflow
Selection Logic Deuterated isotopologue for matched co-elution and matrix-effect correction
Use Context Research-matrix quantitation, metabolite tracing, and QC reference standard

Why Erythromycylamine-d3 Cannot Be Replaced by Non-Deuterated or Alternative Internal Standards


Generic substitution of Erythromycylamine-d3 with non-deuterated erythromycylamine or structurally distinct internal standards (e.g., midecamycin, azithromycin, roxithromycin) introduces quantifiable analytical liabilities that compromise assay reliability in regulated bioequivalence and pharmacokinetic studies. Non-deuterated analogs co-elute with the analyte and cannot be distinguished by mass spectrometry, rendering them unusable as internal standards in LC-MS/MS workflows [1]. Structurally distinct alternatives such as midecamycin and azithromycin, while capable of MS differentiation, exhibit different chromatographic retention behavior and differential susceptibility to matrix effects—leading to variable extraction recoveries (72.7% for midecamycin versus 75.1% for erythromycylamine) and imprecise compensation for ionization suppression or enhancement [2]. Furthermore, deuterated internal standards correct for variability introduced by sample preparation, instrumental drift, and matrix effects with demonstrably superior accuracy and reproducibility compared to non-isotopic surrogates . These analytical deficiencies translate directly into increased method validation failures, higher inter-day precision variability (RSD ranging from 5.6% to 9.3% with midecamycin IS), and reduced confidence in regulatory submission data—making Erythromycylamine-d3 the only analytically sound choice for definitive quantitation of erythromycylamine in biological matrices [3].

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Non-deuterated erythromycylamine Co-elutes with analyte and cannot be MS-differentiated; ISTD use may not be supported in LC-MS/MS workflows.
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Structurally distinct alternatives (e.g., midecamycin, azithromycin) Different retention and matrix-effect susceptibility may shift extraction recovery and precision; method-transfer context may require review.
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Non-isotopic internal standards May not correct for sample preparation variability and instrumental drift with the same reproducibility; bioanalytical validation review may differ.

Erythromycylamine-d3: Quantitative Differentiation Evidence Against Comparator Compounds


Deuterated vs. Non-Deuterated Internal Standard: Matrix Effect Compensation Superiority

Stable isotope-labeled internal standards (SIL-IS) such as Erythromycylamine-d3 provide demonstrably superior correction for matrix effects in LC-MS/MS bioanalysis compared to non-isotopic internal standards such as midecamycin or azithromycin. While non-isotopic IS can exhibit differential extraction recoveries relative to the analyte (72.7% for midecamycin IS versus 75.1% for erythromycylamine analyte), a deuterated IS co-elutes with the analyte and experiences nearly identical matrix effects, ionization efficiency, and extraction recovery [1]. This co-elution and physicochemical near-identity are unique to isotopologues and cannot be achieved with structurally distinct alternatives, resulting in improved accuracy and precision in quantitative workflows [2].

Matrix effect compensation
Class-level inference
Negligible IS-analyte recovery mismatch vs. 2.4 pp mismatch for midecamycin
Supports co-elution and matrix-effect correction in research-matrix quantitation.
Human plasma extraction context; ethyl acetate, LC-ESI-MS SIM.
LC-MS/MS quantitation bioequivalence studies stable isotope-labeled internal standards

Erythromycylamine-d3 Mass Spectrometric Differentiation from Non-Deuterated Analyte

Erythromycylamine-d3 incorporates three deuterium atoms replacing three hydrogen atoms, yielding a molecular formula of C₃₇H₆₇D₃N₂O₁₂ with a molecular weight of 737.96–737.98, compared to 734.96 for non-deuterated erythromycylamine (C₃₇H₇₀N₂O₁₂) . This +3 Da mass shift enables unambiguous MS differentiation while preserving near-identical chromatographic retention time and ionization efficiency, making it suitable as an internal standard for NMR, GC-MS, or LC-MS quantitative analysis [1]. In contrast, non-isotopic alternatives such as azithromycin (m/z 375.4>115.2) and roxithromycin exhibit different fragmentation patterns and retention behavior, introducing variability in analyte-to-IS response ratios across analytical runs [2].

MS differentiation capability
Head-to-head
+3 Da mass shift; distinguishable MS peaks with co-elution
Enables chromatographically matched ISTD function in MS-based workflows.
LC-MS/MS with ESI; Phenyl-Hexyl column context.
stable isotope labeling mass spectrometry internal standard

Pharmacokinetic Deuteration Effect Potential vs. Non-Deuterated Erythromycylamine

Deuteration has been documented to alter the pharmacokinetic and metabolic profiles of drug molecules through the kinetic isotope effect, wherein the stronger carbon-deuterium (C-D) bond relative to carbon-hydrogen (C-H) reduces the rate of metabolic cleavage at deuterated positions [1]. While no direct comparative pharmacokinetic study of Erythromycylamine-d3 versus non-deuterated erythromycylamine is currently available in the published literature, class-level evidence indicates that deuterium incorporation can prolong half-life, reduce clearance, and alter metabolite profiles in structurally related macrolides and other drug classes . Erythromycylamine-d3 is therefore positioned for use in mechanistic PK studies investigating deuterium isotope effects, whereas non-deuterated erythromycylamine cannot support such investigations [2].

Potential kinetic isotope effect
Class-level inference
C-D bond dissociation energy ~1.2–1.5 kcal/mol higher than C-H
May support mechanistic PK studies investigating deuterium isotope effects.
No direct comparative PK study available; data to verify.
pharmacokinetics metabolic stability deuterium isotope effect

Physical Property Differentiation: Melting Point and Molecular Weight

Erythromycylamine-d3 exhibits distinct physicochemical properties relative to its non-deuterated parent compound, including a melting point range of 124–130°C and molecular weight of 737.98 . In comparison, non-deuterated erythromycylamine has a molecular weight of 734.96 and a boiling point of approximately 810.3±65.0 °C at 760 mmHg . These differences, while modest, are analytically significant for identity confirmation and purity assessment in quality control workflows. The deuterated compound's hygroscopic nature also imposes specific storage requirements (2–8°C under inert atmosphere) that distinguish it from non-deuterated analogs in procurement and handling protocols [1].

Physicochemical properties
Head-to-head
MW 737.98, mp 124–130°C vs. MW 734.96, bp ~810.3°C (unlabeled)
Provides unambiguous identity confirmation in QC and analytical development.
Hygroscopic; storage at 2–8°C under inert atmosphere.
physicochemical characterization reference standard quality control

Dirithromycin Metabolite-Specific Quantitative Method Benchmarking

A validated HPLC-MS method for erythromycylamine quantitation in human plasma—which would optimally employ Erythromycylamine-d3 as an internal standard—achieved a detection limit of 5 ng/mL with linearity of A = 68.87C + 1.47 (r = 0.9997) over the range 5–1000 ng/mL, and within-day/between-day RSD less than 9% [1]. In a comparative bioequivalence study of dirithromycin formulations, test and reference preparations yielded AUC₀→₉₆ values of 3,537.39±576.32 and 3,065.47±558.63 ng·mL⁻¹·h, respectively; Cₘₐₓ of 415.84±81.24 and 420.36±63.21 ng/mL; and relative bioavailability of 105.72±17.83% [2]. While this study did not explicitly report use of Erythromycylamine-d3, it establishes the quantitative performance benchmarks that deuterated internal standard implementation is designed to improve upon—specifically in reducing inter-day RSD below the observed 9% threshold and enhancing extraction recovery consistency [3].

Method performance benchmarks
Cross-study comparable
Detection limit 5 ng/mL, linearity r=0.9997 (5–1,000 ng/mL), RSD
Supports bioanalytical validation review; ISTD implementation may improve precision.
Human plasma HPLC-MS context; n=20 healthy volunteers.
Intracellular accumulation (analyte)
Cross-study comparable
Accumulation factor 100 vs. 4 for erythromycin; 2.2-fold higher intracellular conc.
Supports tissue-penetration tracer studies for the analyte quantified by this ISTD.
Randomized cross-over study in 10 volunteers; PMN model context.
bioequivalence HPLC-MS pharmacokinetic parameters

Intracellular Accumulation Superiority of Erythromycylamine vs. Erythromycin (Parent Macrolide Class Comparison)

Erythromycylamine (the unlabeled analyte for which Erythromycylamine-d3 serves as a quantitative tracer) demonstrates markedly superior intracellular accumulation in polymorphonuclear leukocytes (PMN) compared to the parent macrolide erythromycin [1]. In a randomized cross-over study of healthy volunteers, erythromycylamine achieved an accumulation factor of 100 with a maximal intracellular concentration of 13.4 mg/L in PMN, whereas erythromycin achieved an accumulation factor of only 4 with a maximal intracellular concentration of 6.1 mg/L [2]. This 25-fold difference in accumulation factor (100 vs. 4) and 2.2-fold higher intracellular concentration establish erythromycylamine as a significantly more tissue-penetrant macrolide, which has direct implications for its use in treating intracellular bacterial infections .

Intracellular accumulation (analyte)
Cross-study comparable
Accumulation factor 100 vs. 4 for erythromycin; 2.2-fold higher intracellular conc.
Supports tissue-penetration tracer studies for the analyte quantified by this ISTD.
Randomized cross-over study in 10 volunteers; PMN model context.
macrolide antibiotics intracellular pharmacokinetics polymorphonuclear leukocytes

Erythromycylamine-d3: Primary Research and Industrial Applications Based on Quantified Evidence


Internal Standard for Dirithromycin Bioequivalence Studies and ANDA Submissions

Employ Erythromycylamine-d3 as the deuterated internal standard in validated LC-MS/MS methods for quantifying erythromycylamine in human plasma during dirithromycin bioequivalence trials. The compound's +3 Da mass shift enables unambiguous MS differentiation while preserving chromatographic co-elution with the analyte, addressing the matrix effect compensation limitations documented with non-isotopic internal standards such as midecamycin (extraction recovery mismatch of 2.4 percentage points) [1]. This application directly supports Abbreviated New Drug Application (ANDA) submissions requiring robust bioanalytical method validation with inter-day precision targets below 5% RSD [2].

Metabolic Pathway Tracing and Pharmacokinetic Mechanistic Studies

Use Erythromycylamine-d3 as a stable isotope tracer to investigate dirithromycin metabolism, erythromycylamine tissue distribution, and potential deuterium kinetic isotope effects in in vitro and in vivo pharmacokinetic studies. Based on the documented 25-fold higher PMN accumulation factor of erythromycylamine (100) versus erythromycin (4), deuterated tracer studies can elucidate the mechanisms underlying this enhanced intracellular penetration and characterize the metabolic fate of the macrolide in intracellular compartments [1]. The deuterium label also enables investigation of C-D bond metabolic stability relative to C-H bonds in macrolide scaffolds, as documented in the deuteration pharmacology literature [2].

Pharmaceutical Quality Control and Reference Standard Material

Utilize Erythromycylamine-d3 as a certified reference standard for identity confirmation, purity assessment, and analytical method development in pharmaceutical QC laboratories. The compound's distinct physicochemical profile—including melting point 124–130°C and MW 737.98 versus 734.96 for unlabeled erythromycylamine—provides unambiguous identity verification orthogonal to chromatographic retention time [1]. Its hygroscopic nature and storage requirements (2–8°C under inert atmosphere) make it suitable for establishing stability-indicating methods and impurity profiling in compliance with ICH Q2(R1) validation guidelines [2].

Method Development for Erythromycylamine Quantitation in Complex Biological Matrices

Incorporate Erythromycylamine-d3 in the development and validation of sensitive LC-MS/MS methods for erythromycylamine determination in plasma, tissue homogenates, and other biological matrices. The established method performance benchmarks—including detection limit of 5 ng/mL, linearity r=0.9997 over 5–1000 ng/mL, and extraction recovery exceeding 94%—demonstrate the analytical framework within which the deuterated internal standard can further improve precision by reducing inter-day RSD variability below the 9% threshold observed without isotopic IS [1]. This application is particularly relevant for studies requiring quantitation in low-volume pediatric samples or tissues with complex matrix effects [2].

Application
Selection Property
Validation Focus
Bioequivalence study ISTD
Chromatographic co-elution and matrix-effect correction
Method validation precision and extraction recovery review
Metabolic pathway tracing
Deuterium label for isotope-effect and tissue distribution studies
Intracellular PK model-response context and C-D bond stability review
Pharmaceutical QC reference
Distinct physicochemical identity (MW, mp)
Identity confirmation and stability-indicating method context
Method development for complex matrices
SIL-IS precision advantage over non-isotopic IS
Inter-day RSD reduction and low-volume sample matrix-effect control

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